molecular formula C8H7NO B106681 Benzyl isocyanate CAS No. 3173-56-6

Benzyl isocyanate

Cat. No. B106681
CAS RN: 3173-56-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Patent
US03948966

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white crystalline powder
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
126.6 g
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[Cl-].[Ca+2].[Cl-].[CH3:7][N:8](C)[CH:9]=[O:10].C(Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-]C#N.[Na+]>CN(C)C=O>[CH2:7]([N:8]=[C:9]=[O:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2,3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
100 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-].CN(C=O)C
Step Three
Name
white crystalline powder
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
300 g
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
126.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
75 g
Type
reactant
Smiles
[O-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
to form a paste
CUSTOM
Type
CUSTOM
Details
The paste was evaporated to dryness under a reduced pressure and below 50°C.
CUSTOM
Type
CUSTOM
Details
to obtain a coarse white crystalline powder
ADDITION
Type
ADDITION
Details
was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
When 5 hours had passed from the start of the reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
ADDITION
Type
ADDITION
Details
was treated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover dimethylformamide
DISTILLATION
Type
DISTILLATION
Details
by distillation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
the benzene extract
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03948966

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white crystalline powder
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
126.6 g
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[Cl-].[Ca+2].[Cl-].[CH3:7][N:8](C)[CH:9]=[O:10].C(Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-]C#N.[Na+]>CN(C)C=O>[CH2:7]([N:8]=[C:9]=[O:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2,3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
100 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-].CN(C=O)C
Step Three
Name
white crystalline powder
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
300 g
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
126.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
75 g
Type
reactant
Smiles
[O-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
to form a paste
CUSTOM
Type
CUSTOM
Details
The paste was evaporated to dryness under a reduced pressure and below 50°C.
CUSTOM
Type
CUSTOM
Details
to obtain a coarse white crystalline powder
ADDITION
Type
ADDITION
Details
was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
When 5 hours had passed from the start of the reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
ADDITION
Type
ADDITION
Details
was treated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover dimethylformamide
DISTILLATION
Type
DISTILLATION
Details
by distillation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
the benzene extract
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.